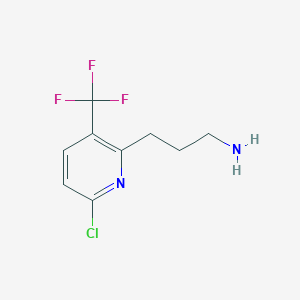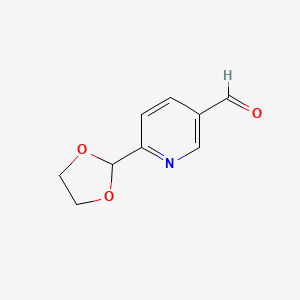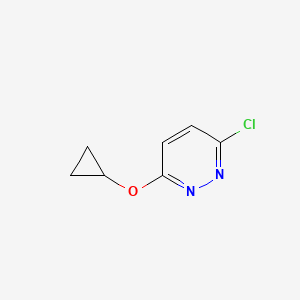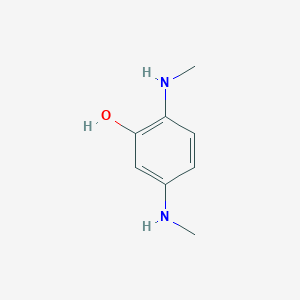
2,5-Bis(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(methylamino)phenol: is an organic compound with the molecular formula C8H12N2O It consists of a benzene ring substituted with two methylamino groups at the 2 and 5 positions and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(methylamino)phenol typically involves the methylation of 2,5-diaminophenol. One common method is the reaction of 2,5-diaminophenol with formaldehyde and formic acid under controlled conditions. The reaction proceeds through the formation of intermediate methylol derivatives, which are subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,5-Bis(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(methylamino)phenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylamino groups can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2,5-Diaminophenol: Lacks the methyl groups, leading to different chemical properties.
2,5-Dimethylphenol: Lacks the amino groups, affecting its reactivity and applications.
2,5-Dihydroxyphenol: Contains two hydroxyl groups instead of amino groups, resulting in different chemical behavior.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,5-bis(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-9-6-3-4-7(10-2)8(11)5-6/h3-5,9-11H,1-2H3 |
InChI Key |
QRMSDUCHNLGXFN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


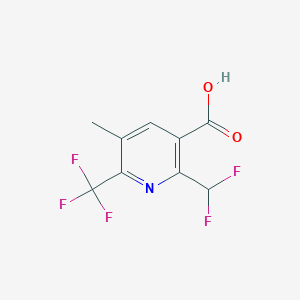
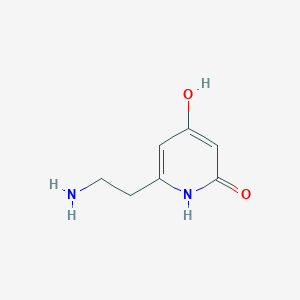
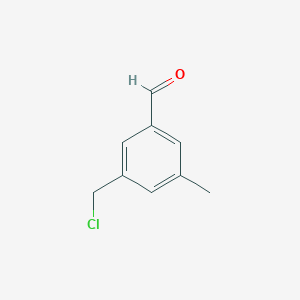

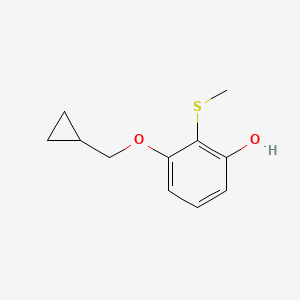
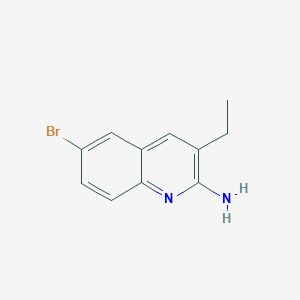
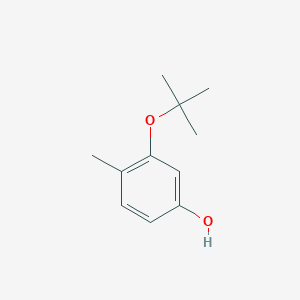
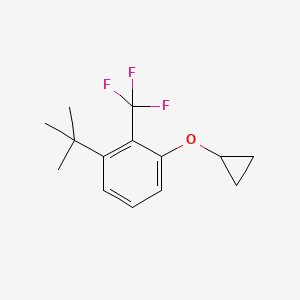
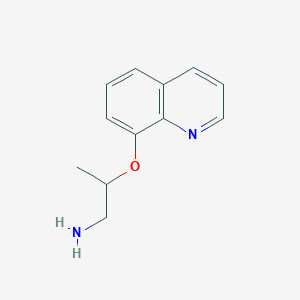
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
